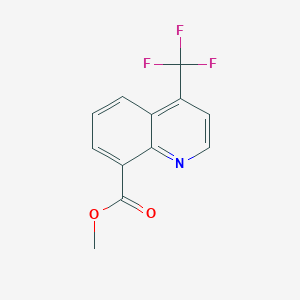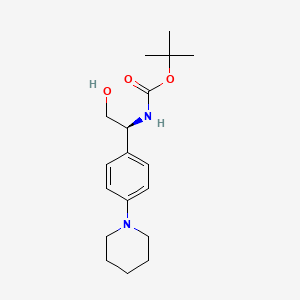
tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a piperidinyl phenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate as a protecting group for amines, followed by subsequent reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
科学的研究の応用
Chemistry: In organic chemistry, tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine group .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate for various enzymes, providing insights into their function and regulation .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various synthetic processes .
作用機序
The mechanism of action of tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
tert-Butyl N-hydroxycarbamate: Similar in structure but with a hydroxy group instead of a piperidinyl group.
tert-Butyl N-phenylcarbamate: Contains a phenyl group instead of a piperidinyl group.
N-Boc-ethanolamine: Similar in having a tert-butyl carbamate group but with an ethanolamine moiety.
Uniqueness: tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate is unique due to the presence of the piperidinyl phenyl group, which imparts specific reactivity and biological activity. This structural feature allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry .
特性
分子式 |
C18H28N2O3 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-2-hydroxy-1-(4-piperidin-1-ylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)19-16(13-21)14-7-9-15(10-8-14)20-11-5-4-6-12-20/h7-10,16,21H,4-6,11-13H2,1-3H3,(H,19,22)/t16-/m1/s1 |
InChIキー |
NFLVFUAKYGCRRA-MRXNPFEDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC=C(C=C1)N2CCCCC2 |
正規SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)
![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)


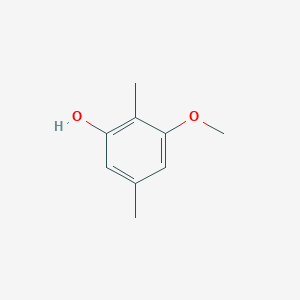
![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)
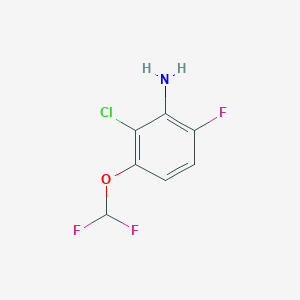

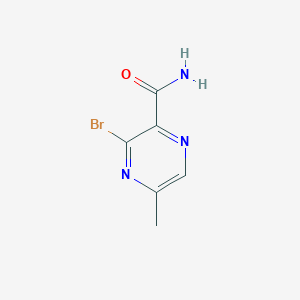
![(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13653600.png)
